

A Technical Guide to the Spectral Properties and Application of Cy5.5 Maleimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy5.5 maleimide*

Cat. No.: B6292518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the absorbance and emission spectra of the near-infrared fluorescent dye, **Cy5.5 maleimide**. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their experimental workflows. This document details the spectral characteristics, provides established experimental protocols for biomolecule conjugation, and presents a logical workflow for a typical protein labeling experiment.

Core Spectral and Photophysical Properties

Cy5.5 maleimide is a thiol-reactive dye widely used for labeling proteins, peptides, and other biomolecules containing sulphhydryl groups. Its fluorescence in the near-infrared spectrum makes it particularly suitable for *in vivo* imaging and other applications where minimizing background autofluorescence from biological samples is critical.

The spectral properties of **Cy5.5 maleimide** can vary slightly depending on the specific chemical structure (e.g., non-sulfonated vs. sulfonated forms which affects water solubility) and the solvent environment. The following table summarizes the key quantitative data from various suppliers.

Property	Value Range	Unit	Citations
Absorbance Maximum (λ_{abs})	673 - 684	nm	[1] [2] [3] [4]
Emission Maximum (λ_{em})	691 - 710	nm	[1] [2] [3] [4]
Extinction Coefficient (ϵ)	190,000 - 211,000	M-1cm-1	[1] [2] [3] [4]
Quantum Yield (Φ)	~0.2	-	[1] [3]
Correction Factor (CF260)	0.07 - 0.09	-	[1] [3] [4]
Correction Factor (CF280)	0.03 - 0.11	-	[1] [3] [4]

Note: The correction factors are used to determine the degree of labeling of proteins by accounting for the dye's absorbance at 260 nm and 280 nm.

Experimental Protocols for Biomolecule Labeling

The following sections provide detailed methodologies for the conjugation of **Cy5.5 maleimide** to proteins and other thiol-containing biomolecules. The maleimide group specifically reacts with reduced thiols (sulfhydryl groups, -SH) at a pH range of 6.5 to 7.5 to form a stable thioether bond.[\[2\]](#)

Preparation of Reagents

- Protein/Biomolecule Solution:
 - Dissolve the protein or other thiol-containing biomolecule in a degassed buffer at a pH of 7.0-7.5.[\[5\]](#)[\[6\]](#) Suitable buffers include PBS, Tris, or HEPES.[\[5\]](#)[\[6\]](#) Avoid buffers containing thiols.
 - The recommended protein concentration is between 1-10 mg/mL.[\[6\]](#) For optimal labeling, a concentration of >2 mg/mL is suggested.[\[7\]](#)

- Reducing Agent (Optional but Recommended):
 - To reduce disulfide bonds and make more thiol groups available for labeling, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used.[5]
 - Prepare a fresh solution of TCEP. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6]
- **Cy5.5 Maleimide** Stock Solution:
 - Allow the vial of **Cy5.5 maleimide** to warm to room temperature before opening.
 - Dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[5][7] Vortex to ensure it is fully dissolved.[7] This solution should be used promptly.[7]

Conjugation Reaction

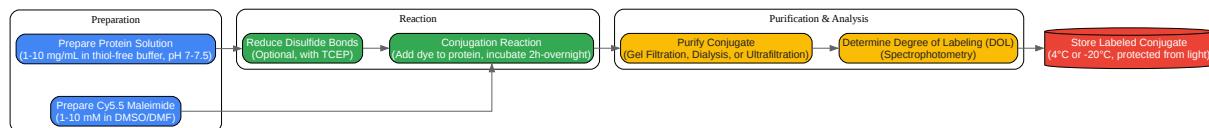
- Add the **Cy5.5 maleimide** stock solution to the protein solution. A 10-20x molar excess of the dye is a common starting point for optimization.[5][8]
- Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of thiols.[5]
- Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[5][8]

Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the labeled protein. Common purification methods include:

- Gel Filtration Chromatography: Use a Sephadex G-25 column or similar size-exclusion resin to separate the larger labeled protein from the smaller, free dye molecules.[7][8]
- Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove the free dye.

- Ultrafiltration: Use a centrifugal filter device with an appropriate molecular weight cutoff (MWCO) to concentrate the labeled protein and remove the free dye.[\[8\]](#)


Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (A_{max}, ~680 nm).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{max} \times CF_{280})] / \epsilon_{protein}$
 - Where $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:
 - Dye Concentration (M) = A_{max} / ϵ_{dye}
 - Where ϵ_{dye} is the molar extinction coefficient of Cy5.5 at its λ_{max} .
- Calculate the DOL:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for labeling a protein with **Cy5.5 maleimide**, from initial preparation to the final purified conjugate.

[Click to download full resolution via product page](#)

Protein Labeling Workflow with **Cy5.5 Maleimide**.

This guide provides a foundational understanding of the spectral properties and practical application of **Cy5.5 maleimide**. For specific applications, further optimization of the labeling protocol may be necessary to achieve the desired degree of labeling and preserve the biological activity of the conjugated molecule. Always refer to the manufacturer's specific instructions for the particular **Cy5.5 maleimide** product being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lifetein.com [lifetein.com]
- 6. lumiprobe.com [lumiprobe.com]

- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotium.com [biotium.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Properties and Application of Cy5.5 Maleimide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6292518#cy5-5-maleimide-absorbance-and-emission-spectra>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com